molecular formula C10H11FN2O2 B13259298 N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline

Cat. No.: B13259298
M. Wt: 210.20 g/mol
InChI Key: QMJSTEOCUWINDM-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a fluorine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline typically involves multiple steps. One common route starts with the nitration of 4-fluoroaniline to introduce the nitro group at the 3-position. This is followed by the alkylation of the amino group with cyclopropylmethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: Formation of 4-amino-3-nitroaniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline involves its interaction with specific molecular targets. The presence of the nitro group and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-4-fluoroaniline
  • N-(cyclopropylmethyl)-3-nitroaniline
  • 4-fluoro-3-nitroaniline

Uniqueness

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline is unique due to the combination of the cyclopropylmethyl group, fluorine atom, and nitro group on the aniline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the cyclopropylmethyl group can enhance its stability and influence its reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-fluoro-3-nitroaniline

InChI

InChI=1S/C10H11FN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2

InChI Key

QMJSTEOCUWINDM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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